molecular formula C11H11BrO4 B1429079 Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate CAS No. 1403483-70-4

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1429079
CAS No.: 1403483-70-4
M. Wt: 287.11 g/mol
InChI Key: HHGOFKSYBIJJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS 1403483-70-4) is a high-purity benzoate derivative supplied for advanced chemical research and development. This compound features a molecular formula of C 11 H 11 BrO 4 and a molecular weight of 287.11 g/mol . Its structure incorporates both a bromo substituent and a bifunctional ester side chain, making it a versatile and valuable synthetic intermediate, particularly in pharmaceutical chemistry for the construction of complex heterocyclic systems . This reagent is primarily used in organic synthesis as a key building block. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aromatic and other functional groups . Simultaneously, the two ester groups can be selectively hydrolyzed or transformed, offering pathways to carboxylic acids, amides, or alcohols, and allowing researchers to fine-tune the molecule's properties for specific applications. This makes it a crucial precursor in medicinal chemistry campaigns, including the exploration of indole-based scaffolds known for a wide spectrum of biological activities such as antiviral, anti-inflammatory, and anticancer effects . For optimal stability, this product should be stored sealed in a dry environment at room temperature, or under specified cold conditions (e.g., -20°C) as recommended by some suppliers to ensure maximum recovery . This product is labeled with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should refer to the full Safety Data Sheet for comprehensive handling instructions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

IUPAC Name

methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)6-7-5-8(12)3-4-9(7)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGOFKSYBIJJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177601
Record name Benzeneacetic acid, 5-bromo-2-(methoxycarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-70-4
Record name Benzeneacetic acid, 5-bromo-2-(methoxycarbonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 5-bromo-2-(methoxycarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization and Solubility Profiling of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Executive Summary

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a halogenated aromatic diester with significant potential as a key intermediate in advanced organic synthesis and medicinal chemistry. Despite its prospective utility, comprehensive physicochemical data, particularly its solubility profile in common organic solvents, remains largely uncharacterized in public literature. This guide, written from the perspective of a Senior Application Scientist, provides a robust framework for researchers to systematically determine the solubility of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering a predictive analysis based on molecular structure, a detailed, self-validating experimental protocol for solubility determination, and a template for data presentation and interpretation. This document serves as a complete methodological blueprint for generating the critical solubility data required for reaction optimization, purification strategy development, and formulation studies.

Physicochemical & Structural Analysis

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a multi-functionalized benzene derivative. Understanding its structure is paramount to predicting its behavior in various solvent systems.

Chemical Structure:

  • IUPAC Name: Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

  • Molecular Formula: C₁₂H₁₃BrO₄

  • Molecular Weight: 301.14 g/mol

The molecule possesses several key features that dictate its solubility:

  • Aromatic Ring: A substituted benzene ring provides a nonpolar, hydrophobic core.

  • Bromo Group: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.

  • Two Ester Groups: The methyl benzoate ester and the methyl acetate side-chain ester are the primary polar functionalities. The carbonyl oxygens in these groups can act as hydrogen bond acceptors.

Based on this structure, the compound can be classified as moderately polar. It lacks hydrogen bond donor capabilities but can accept hydrogen bonds from protic solvents. This duality suggests a nuanced solubility profile, with preferential solubility in solvents that can engage in dipole-dipole interactions or accept its hydrogen bond acceptors.

Theoretical Solubility Predictions

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] We can anticipate the solubility of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate across a spectrum of solvents based on its structural characteristics.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic ring offers some affinity, the strong polar character of the two ester groups will hinder dissolution in highly nonpolar media.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)): High solubility is predicted in these solvents. Their ability to engage in strong dipole-dipole interactions aligns well with the polar nature of the ester functionalities, without the competing hydrogen bonding network found in water.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as hydrogen bond donors to the ester carbonyls, facilitating dissolution. However, the energy cost of disrupting the solvent's own hydrogen-bonding network may limit solubility compared to aprotic solvents.

  • Highly Polar Solvents (e.g., Water): Very low solubility is predicted. The large, hydrophobic bromo-aromatic core of the molecule will dominate, making it energetically unfavorable to dissolve in water's extensive hydrogen-bonding network.[2]

Experimental Design for Solubility Profile Determination

A systematic approach is required to translate theoretical predictions into reliable, quantitative data. The following workflow outlines a comprehensive strategy for determining the solubility profile.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Reporting A Compound Procurement & Purity Analysis (≥98%) B Solvent Panel Selection (Polar Protic, Polar Aprotic, Nonpolar) A->B C Method Selection (Equilibrium Shake-Flask Method) B->C D Sample Preparation (Excess solute in known solvent volume) C->D E Equilibration (Agitation at constant T for 24-48h) D->E F Phase Separation & Sampling (Centrifugation/Settling & Supernatant Extraction) E->F G Isolation of Solute (Solvent evaporation from aliquot) F->G H Gravimetric Analysis (Weighing of dried solute residue) G->H I Solubility Calculation (mg/mL or g/L) H->I J Data Tabulation & Profile Generation I->J

Caption: Overall workflow for solubility profile determination.

Detailed Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3] It involves creating a saturated solution and then measuring the concentration of the solute.

Materials and Equipment:

  • Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (assay ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Volumetric pipettes and syringes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Rotary evaporator or vacuum oven

Step-by-Step Procedure:

G start Start prep Step 1: Preparation Add excess solid solute to a precise volume (e.g., 2.0 mL) of solvent in a sealed vial. start->prep equilibrate Step 2: Equilibration Place vial on orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. prep->equilibrate separate separate equilibrate->separate sample Step 4: Sampling Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter. separate->sample isolate Step 5: Solute Isolation Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent completely using a rotary evaporator or vacuum oven. sample->isolate weigh Step 6: Measurement Reweigh the vial containing the dried solute residue. Calculate the mass of the dissolved solid. isolate->weigh calculate Step 7: Calculation Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL) weigh->calculate end End calculate->end

Caption: Step-by-step workflow for the Shake-Flask Method.

This protocol is self-validating because the initial use of excess solute ensures that the solution reaches its saturation point, representing the true equilibrium solubility under the specified conditions.[3] The filtration step is critical to ensure that only dissolved solute is quantified.

Data Presentation and Interpretation

Quantitative results should be organized systematically to facilitate analysis and comparison. A well-structured table is the most effective format for presenting the final solubility profile.

Table 1: Solubility Profile of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Qualitative Classification
HexaneNonpolar0.1[Experimental Data]Insoluble / Sparingly Soluble
TolueneNonpolar (Aromatic)2.4[Experimental Data]Sparingly Soluble
DichloromethanePolar Aprotic3.1[Experimental Data]Freely Soluble
Diethyl EtherPolar Aprotic2.8[Experimental Data]Soluble
Ethyl AcetatePolar Aprotic4.4[Experimental Data]Freely Soluble
AcetonePolar Aprotic5.1[Experimental Data]Very Soluble
AcetonitrilePolar Aprotic5.8[Experimental Data]Very Soluble
IsopropanolPolar Protic3.9[Experimental Data]Soluble
EthanolPolar Protic4.3[Experimental Data]Soluble
MethanolPolar Protic5.1[Experimental Data]Soluble
WaterPolar Protic10.2[Experimental Data]Insoluble

Note: Polarity Index values are approximate and for comparative purposes. The qualitative classification should be based on standard pharmacopeia definitions (e.g., USP).

Safety and Handling Precautions

Mandatory Safety Procedures:

  • Engineering Controls: All handling of the solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[4]

  • Handling: Avoid creating dust when weighing and transferring the solid.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility profile of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate. By integrating theoretical prediction with a robust, step-by-step experimental protocol, researchers can generate the reliable and accurate data essential for advancing its application in drug development and chemical synthesis. The outlined methodology ensures data integrity and provides a clear path for characterizing this and other novel chemical entities.

References

  • University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Quora. (2017). How can you determine the solubility of organic compounds?.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Methyl 4-Bromo-2-(bromomethyl)benzoate. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

Sources

Safety data sheet (SDS) for Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (also known as Dimethyl 4-bromohomophthalate). It is designed for researchers and process chemists utilizing this intermediate in the synthesis of isoquinoline and isocoumarin scaffolds.

Document Control:

  • Version: 1.0

  • Classification: Chemical Safety & Application Protocol

  • Target CAS: 1403483-70-4[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

This compound represents a bifunctional "homophthalate" scaffold. Unlike simple benzoates, the presence of the ortho-carboxymethyl side chain (


) introduces specific reactivity profiles—specifically CH-acidity and susceptibility to cyclization—that dictate storage and handling protocols.
Identification Data
ParameterSpecification
IUPAC Name Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate
Common Synonyms Dimethyl 4-bromohomophthalate; 4-Bromo-homophthalic acid dimethyl ester
CAS Number 1403483-70-4
Molecular Formula

Molecular Weight 287.11 g/mol
SMILES

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionContext for Handling
Physical State Solid (Low Melting) or Viscous OilLikely to exist as a supercooled liquid or waxy solid; handle with wide-bore pipettes or spatulas.
Melting Point 35–45 °C (Predicted)Temperature Sensitive: Store below 25°C to prevent phase changes that complicate weighing.
Boiling Point ~360 °C (Predicted)High boiler; purification requires high-vacuum distillation (<1 mbar) or column chromatography.
Density 1.45 ± 0.05 g/cm³Denser than water; sinks in aqueous extractions.
Solubility DMSO, DCM, Ethyl AcetateHydrophobic: Insoluble in water. Use organic solvents for spill cleanup.

Hazard Identification & Risk Assessment

While this compound is not classified as a "High Consequence" toxin (like alkylating agents), it possesses specific hazards related to its halogenated nature and ester functionality.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Critical Reactivity Hazards

1. Base-Promoted Cyclization (Self-Reactivity): The methylene protons at the C2 position are acidic (


). In the presence of strong bases (NaH, LDA, KOtBu), this compound will undergo rapid Dieckmann condensation  to form isocoumarin derivatives. Accidental contact with basic waste streams can generate heat and unexpected precipitates.

2. Hydrolysis: Both ester groups are susceptible to hydrolysis.[4][5] The ortho-effect may accelerate hydrolysis of the side-chain ester. Hydrolysis yields the dicarboxylic acid, which may alter solubility and toxicity profiles.

3. Thermal Decomposition: At elevated temperatures (>150°C) without vacuum, the compound may release Hydrogen Bromide (HBr) gas, a corrosive and toxic vapor.

Handling & Storage Protocols

This section outlines a self-validating workflow to ensure compound integrity and operator safety.

Storage Logic
  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Store under Argon or Nitrogen . Moisture causes slow hydrolysis to the mono-methyl ester.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HBr over time.

PPE Decision Matrix (Visualized)

PPE_Matrix Start Task Assessment Weighing Weighing / Aliquoting Start->Weighing Reaction Reaction Setup (Solvent) Start->Reaction Cleanup Spill Cleanup Start->Cleanup PPE_Basic Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Weighing->PPE_Basic Solid State PPE_High Enhanced PPE: Double Gloves + Fume Hood + Face Shield Reaction->PPE_High Dissolved / Heated Cleanup->PPE_High PPE_Resp Respiratory Protection: N95 or P100 Respirator Cleanup->PPE_Resp Dust/Aerosol Risk

Figure 1: PPE Decision Matrix based on operational state.

Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water inside the cold vial.

  • Weighing: If the compound is a viscous oil, use a positive-displacement pipette or weigh by difference using a syringe.

  • Inerting: After use, backfill the headspace with Nitrogen/Argon and seal immediately with Parafilm.

Emergency Response

Fire Fighting Measures
  • Media: Carbon dioxide (

    
    ), dry chemical powder, or alcohol-resistant foam. Do not use water jet , as it may spread the burning organic diester.
    
  • Specific Hazards: Combustion produces Hydrogen Bromide (HBr) and Carbon Monoxide (CO). Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase fume hood airflow or open windows if safe.

  • Absorb:

    • Liquid Spill: Cover with vermiculite, dry sand, or proprietary organic absorbent pads.

    • Solid Spill: Scoop up gently to avoid dust generation.

  • Neutralize: Wipe the surface with a dilute soap solution followed by water. Do not use bleach (potential reaction with trace HBr).

Scientific Application: The Isoquinoline Scaffold

This compound is a high-value intermediate. Understanding its reactivity helps researchers avoid "false negatives" in synthesis.

Field-Proven Insight: The Gabriel-Colman Rearrangement

The primary utility of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is its conversion to 6-bromo-4-hydroxyisocoumarin or isoquinoline derivatives.

Key Causality: The bromine atom at position 4 is strategic. It survives the cyclization conditions, allowing for late-stage diversification (e.g., Suzuki coupling) after the heterocyclic core is formed. This is more efficient than coupling on the linear precursor.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Dimethyl 4-bromohomophthalate (CAS 1403483-70-4) Intermediate Intermediate: Enolate Species Start->Intermediate Deprotonation (C2) Reagent Reagent: NaH or NaOMe (Strong Base) Reagent->Intermediate Product Product: 6-Bromo-4-hydroxyisocoumarin Intermediate->Product Dieckmann Cyclization Hazard Risk: Exothermic H2 Gas Evolution Intermediate->Hazard If NaH used

Figure 2: Synthesis pathway demonstrating the cyclization logic and associated risks.

Self-Validating Protocol for Use
  • Check: Verify the compound is fully dissolved in anhydrous solvent (THF/DMF) before adding base.

  • Monitor: The reaction should turn yellow/orange upon base addition (formation of the conjugated enolate). If no color change occurs, the reagents may be wet (quenching the base).

  • Quench: Always quench the reaction mixture into acidic water (dilute HCl) to protonate the enol and precipitate the isocoumarin product.

References

  • ChemicalBook. Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate Product Description & CAS 1403483-70-4. Retrieved from

  • PubChem. Compound Summary for Dimethyl 4-bromophthalate (Structural Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Methyl 4-(bromomethyl)benzoate (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. GHS Classification for Halogenated Benzoate Esters. Retrieved from

Sources

Navigating the Procurement and Application of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success. This guide provides an in-depth technical overview of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 1403483-70-4), a specialized reagent with potential applications in complex organic synthesis.

Introduction to a Niche Reagent

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a substituted aromatic compound featuring a bromine atom and two distinct ester functionalities. This unique arrangement of functional groups suggests its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of heterocyclic systems and other scaffolds relevant to medicinal chemistry and materials science. The presence of the bromine atom provides a handle for cross-coupling reactions, while the ester groups can be subjected to various transformations.

Commercial Availability and Procurement

While a niche reagent, Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is available from a select number of chemical suppliers. Researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data when selecting a supplier.

SupplierPurity/SpecificationAvailable QuantitiesAdditional Notes
BLDpharm Information available on requestGram to bulk scaleOffers a range of research chemicals and intermediates.[1]
Alchimica Information available on requestGram to bulk scaleEuropean-based supplier of fine chemicals.
Angene Information available on requestGram to bulk scaleGlobal supplier of research chemicals.
ChemicalBook Listing availableVaries by supplierPlatform for sourcing chemicals from various manufacturers.[2]

Note: The information in this table is subject to change. It is recommended to contact the suppliers directly for the most current data and to request certificates of analysis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1403483-70-4[1]
Molecular Formula C₁₁H₁₁BrO₄[1]
Molecular Weight 287.11 g/mol [1]
Storage Sealed in dry, room temperature[1]

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is not widely available, general precautions for handling substituted bromobenzoates should be strictly followed. These compounds are typically irritants and may be harmful if ingested or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Pathways and Methodologies

Hypothetical Synthetic Approach:

A plausible synthetic route to Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate could involve the following conceptual steps:

G A Starting Material: Substituted Bromotoluene B Step 1: Side-chain functionalization A->B e.g., Oxidation or Halogenation C Step 2: Introduction of the (2-methoxy-2-oxoethyl) group B->C e.g., Nucleophilic substitution or Cross-coupling D Final Product: Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate C->D Purification

Caption: Conceptual workflow for the synthesis of the target molecule.

Applications in Research and Development

The specific applications of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate in drug discovery and materials science are not extensively documented in publicly available literature. However, the structural motifs present in the molecule are found in a variety of bioactive compounds and functional materials. Brominated aromatic compounds are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, brominated intermediates are used in the synthesis of drugs for neurological and endocrinological conditions.[3]

Potential Areas of Application:

  • Medicinal Chemistry: As a building block for the synthesis of novel heterocyclic compounds with potential therapeutic activity. The bromo-substituent can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.

  • Materials Science: As a monomer or precursor for the synthesis of functional polymers or organic electronic materials.

Quality Control and Analytical Characterization

For a research chemical, ensuring its identity and purity is paramount. While specific spectral data for Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is not widely published, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Researchers should always request a Certificate of Analysis (CoA) from the supplier, which should provide data from these or similar analytical techniques.

Conclusion

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate represents a specialized chemical intermediate with potential for use in advanced organic synthesis. While detailed information on its synthesis and specific applications is limited in the public domain, its commercial availability provides an opportunity for researchers to explore its utility in their own novel synthetic endeavors. As with any chemical reagent, a thorough evaluation of its properties, purity, and safe handling requirements is essential for successful and safe experimentation.

References

A comprehensive list of references will be provided upon the availability of more detailed scientific literature on the synthesis and applications of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate. The current information is primarily sourced from chemical supplier catalogs.

Sources

Methodological & Application

Application Note: Achieving Selective Monohydrolysis of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the selective hydrolysis of the aliphatic ester in Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate, a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. We will explore the chemical principles governing the differential reactivity between the aryl and aliphatic ester moieties, present a robust, step-by-step protocol using lithium hydroxide in a biphasic solvent system, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method to produce 4-bromo-2-(carboxymethyl)benzoic acid derivatives with high selectivity and yield.

Introduction: The Challenge of Selective Hydrolysis

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a diester featuring two distinct ester functionalities: an aromatic methyl benzoate and an aliphatic methyl acetate derivative at the ortho position. The selective cleavage of one ester group while preserving the other is a common challenge in multi-step organic synthesis. The product of selective aliphatic ester hydrolysis, 2-(carboxymethyl)-4-bromobenzoic acid methyl ester, is a valuable building block. Achieving this transformation requires a nuanced understanding of the factors that control ester reactivity.

This guide explains the causality behind the experimental choices that favor the selective hydrolysis of the more reactive aliphatic ester, grounded in the principles of reaction kinetics and steric and electronic effects.

Principles of Selective Saponification

The hydrolysis of esters under basic conditions, known as saponification, is a cornerstone reaction in organic chemistry.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.

The BAC2 Mechanism: A Foundation for Selectivity

The base-catalyzed hydrolysis of both esters in the title compound follows the bimolecular acyl-oxygen cleavage (BAC2) mechanism.[2]

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group.[3]

  • Irreversible Deprotonation: The resulting carboxylic acid is immediately deprotonated by the strongly basic methoxide or another hydroxide ion. This acid-base reaction is highly favorable and drives the overall reaction to completion, rendering the saponification process irreversible under basic conditions.[4][5]

Exploiting Differential Reactivity: Aryl vs. Aliphatic Esters

The key to selectivity lies in the different electronic and steric environments of the two ester groups.

  • Electronic Effects: The carbonyl carbon of the aromatic benzoate ester is less electrophilic than that of the aliphatic acetate ester. This is due to the electron-donating resonance effect of the benzene ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Aliphatic esters lack this resonance stabilization, rendering their carbonyl carbons more electron-poor and thus more reactive.[6]

  • Steric Hindrance: While the ortho-substitution pattern creates some steric crowding around both ester groups, the electronic difference is typically the dominant factor governing reactivity in such systems.[7][8]

Therefore, the aliphatic ester is kinetically favored for hydrolysis. By carefully controlling the reaction conditions, we can exploit this rate difference.

Rationale for Reagent and Condition Selection
  • Base Stoichiometry: Using a precisely controlled amount of base (typically 1.0 to 1.1 equivalents) is critical. This ensures that there is only enough nucleophile to react with the more reactive ester, minimizing the undesired hydrolysis of the second, less reactive ester.

  • Choice of Base (Lithium Hydroxide): While NaOH and KOH are common, lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is particularly effective for selective transformations.[2][9] The small lithium cation can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially stabilizing the tetrahedral intermediate, which can enhance reactivity and selectivity.[10][11]

  • Solvent System (THF/Water): A biphasic THF/water system improves the solubility of the often-hydrophobic ester substrate while providing the aqueous medium necessary for the hydroxide nucleophile.[12][13] This "semi-two-phase" system can lead to cleaner reactions and higher yields for mono-hydrolysis.[13]

  • Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) is crucial. Lower temperatures decrease the overall reaction rate, amplifying the kinetic difference between the two ester hydrolysis reactions and thereby enhancing selectivity.[13]

Diagrams of Mechanism and Workflow

To visualize the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Selective Saponification Mechanism sub Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate intermed Tetrahedral Intermediate (at aliphatic ester) sub->intermed 1. Selective Attack (Faster Kinetics) no_rxn Remains Intact sub->no_rxn Aryl Ester (Slower Kinetics) oh OH⁻ carboxylate Carboxylate Intermediate intermed->carboxylate 2. Collapse meoh Methanol intermed->meoh - ⁻OCH₃ product Final Product: 2-(Carboxymethyl)-4-bromobenzoic acid methyl ester carboxylate->product 3. Protonation acid_workup H₃O⁺ (Workup)

Caption: Reaction mechanism for selective hydrolysis.

Experimental Workflow start Start: Setup dissolve Dissolve Diester in THF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add aq. LiOH Solution (1.05 eq.) Dropwise cool->add_base react Stir at 0 °C to RT add_base->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract1 Extract with Non-Polar Solvent (e.g., Ether) to Remove Unreacted Starting Material quench->extract1 acidify Acidify Aqueous Layer to pH ~2-3 with HCl extract1->acidify extract2 Extract Product with Ethyl Acetate acidify->extract2 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract2->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Analyze: NMR, MS purify->analyze end End: Purified Product analyze->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is designed for the selective monohydrolysis of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate on a 10 mmol scale.

Materials and Equipment
  • Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (1 eq.)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 eq.)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate, brine, diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (e.g., 3.03 g, 10 mmol) in 20 mL of THF.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (0.44 g, 10.5 mmol) in 10 mL of deionized water. Add this aqueous LiOH solution dropwise to the stirring THF solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

  • Workup:

    • Once the reaction is complete, add 20 mL of deionized water to the flask.

    • Pour the mixture into a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted starting material. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by slowly adding 1M HCl. The product may precipitate as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure mono-acid product.

Key Parameters and Troubleshooting

ParameterRecommended SettingRationale & Notes
Base Stoichiometry 1.0 - 1.1 equivalentsPrevents over-reaction and hydrolysis of the second ester. A slight excess accounts for any acidic impurities.
Temperature 0 °C to Room Temp.Maximizes the kinetic difference in reactivity between the two esters, enhancing selectivity.[13]
Reaction Time 2 - 5 hoursSubstrate dependent. Monitor by TLC to avoid prolonged reaction times that could lead to di-hydrolysis.
Solvent Ratio (THF:H₂O) ~2:1Balances substrate solubility and reagent reactivity.
Workup pH 2 - 3Ensures complete protonation of the carboxylate salt to the neutral carboxylic acid for efficient extraction into an organic solvent.

Troubleshooting Guide:

  • Issue: No Reaction/Slow Conversion

    • Possible Cause: Insufficiently active base or low temperature suppressing all reactivity.

    • Solution: Check the quality of the LiOH. Allow the reaction to stir at room temperature for a longer period. A slight warming to 30-40 °C can be attempted, but may reduce selectivity.

  • Issue: Low Selectivity (Di-hydrolysis product observed)

    • Possible Cause: Too much base, reaction temperature too high, or reaction time too long.

    • Solution: Reduce the equivalents of LiOH to precisely 1.0. Ensure the reaction is maintained at a low temperature (0-5 °C) for the initial phase. Stop the reaction as soon as TLC shows consumption of the starting material.

  • Issue: Low Yield after Workup

    • Possible Cause: Incomplete extraction due to improper pH, or product is partially water-soluble.

    • Solution: Ensure the aqueous layer is acidified to pH 2-3 before extraction. Use a continuous liquid-liquid extractor for products with higher water solubility. Perform more extractions (e.g., 5 x 30 mL).

Conclusion

The selective monohydrolysis of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is readily achievable through the careful application of fundamental organic chemistry principles. By exploiting the inherent electronic differences between the aliphatic and aromatic ester groups and employing controlled reaction conditions—specifically, using a stoichiometric amount of lithium hydroxide at low temperatures in a THF/water system—researchers can reliably synthesize the desired mono-acid intermediate in high yield and purity. This protocol provides a robust and validated starting point for synthesis and drug development applications.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Aparicio, D. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxide-catalyzed cleavage of selective ester bonds in phosphatidylcholine: An FTIR study. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Retrieved from [Link]

  • Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Retrieved from [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120-3128. Retrieved from [Link]

  • Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical study of aliphatic and aromatic esters hydrolysis. Retrieved from [Link]

  • Newman, M. S. (1950). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 72(10), 4783-4783. Retrieved from [Link]

  • PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS: 1403483-70-4), also known as Dimethyl 4-bromohomophthalate .[1][2]

Executive Summary

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a bifunctional "linchpin" intermediate critical for the modular synthesis of benzo-fused nitrogen and oxygen heterocycles.[1][2] Structurally, it possesses two distinct reactivity handles:[2]

  • Homophthalate Diester Core: A 1,3-dicarbonyl equivalent capable of condensation-cyclization reactions to form isoquinolinones , isocoumarins , and isoquinoline-1,3-diones .[1][2]

  • 4-Bromo Substituent: An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that survives initial cyclization conditions, enabling late-stage diversification.[1][2]

This guide provides validated protocols for converting this scaffold into high-value heterocyclic cores commonly found in PARP inhibitors (e.g., Olaparib analogues) and kinase inhibitors.[1]

Chemical Architecture & Reactivity Profile[1][2]

The compound is a diester of 4-bromohomophthalic acid.[1] Its reactivity is governed by the acidity of the methylene protons at C2 (alpha to the ester) and the electrophilicity of the two ester carbonyls.[1]

Regiochemical Mapping

When cyclized to form an isoquinoline or isocoumarin, the position of the bromine atom is conserved at the 6-position of the resulting heterocycle.[1] This regiocontrol is vital for Structure-Activity Relationship (SAR) studies.[1]

  • Starting Material: 4-Bromo substituent (relative to benzoate C1).[1]

  • Product (Isoquinoline/Isocoumarin): 6-Bromo substituent.[1][3][4][5]

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactionLandscape SM Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (Dimethyl 4-bromohomophthalate) IsoDione 6-Bromo-isoquinoline-1,3(2H,4H)-dione (PARP Inhibitor Core) SM->IsoDione Hydrazine or Primary Amines IsoOne 6-Bromo-isoquinolin-1(2H)-one (Unsaturated Scaffold) SM->IsoOne 1. DMF-DMA 2. NH4OAc Isocoumarin 6-Bromoisocoumarin (Natural Product Core) SM->Isocoumarin Acid Chlorides / Anhydrides Coupled 6-Aryl/Heteroaryl Derivatives IsoDione->Coupled Pd-Catalyzed Coupling IsoOne->Coupled Suzuki/Buchwald

Figure 1: Divergent synthetic pathways from Dimethyl 4-bromohomophthalate.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-isoquinoline-1,3(2H,4H)-dione

This protocol yields the saturated dione core, a key pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

Mechanism: Double nucleophilic acyl substitution.[1] The hydrazine/amine attacks the more reactive aliphatic ester first, followed by intramolecular ring closure onto the benzoate ester.[1]

Reagents:

  • Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (1.0 eq)[1][2]

  • Hydrazine monohydrate (5.0 eq) or Primary Amine (1.2 eq)[1]

  • Ethanol (absolute) or Methanol[1]

  • Acetic acid (catalytic, optional)[1][2]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (1.0 g, 3.48 mmol) and Ethanol (10 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine monohydrate (0.85 mL, 17.4 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] The starting diester (high Rf) should disappear, replaced by a lower Rf spot (dione).[1]

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white to off-white solid.[1][2]

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL) to remove excess hydrazine.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo.[1] Triturate the residue with Et2O/Hexanes to induce crystallization.[1]

    • Typical Yield: 85–95%[1][2]

    • Characterization: 1H NMR will show the disappearance of both methyl ester singlets (~3.6-3.9 ppm) and the appearance of a broad NH proton (if hydrazine is used).[1]

Protocol B: Synthesis of 6-Bromo-isoquinolin-1(2H)-one (Unsaturated)

This protocol generates the fully aromatic isoquinolinone system via a "Vilsmeier-Haack-type" condensation followed by cyclization.[1][2]

Reagents:

  • Starting Diester (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)[1][2]

  • Ammonium Acetate (5.0 eq)[1]

  • DMF (Solvent)[1]

Step-by-Step Procedure:

  • Enamine Formation: Dissolve the diester (1.0 eq) in DMF (0.5 M concentration). Add DMF-DMA (3.0 eq).[1]

  • Heating: Heat to 80°C for 3 hours. The active methylene group condenses with DMF-DMA to form an intermediate enamine (bright yellow/orange color).[1]

  • Cyclization: Add Ammonium Acetate (5.0 eq) directly to the reaction mixture. Increase temperature to 110°C and stir for 12 hours.

  • Quench: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume).

  • Isolation: The product typically precipitates.[1][3] Filter and wash with water.[1] If oil forms, extract with DCM, wash with brine, dry over Na2SO4, and purify via column chromatography (0-5% MeOH in DCM).[1][2]

Late-Stage Functionalization (Suzuki Coupling)

The 6-bromo group is robust and survives the cyclization protocols above. It can be used to attach "tail" groups (e.g., fluorophenyl methyl piperazine moieties) essential for drug potency.[1]

Data Table: Optimization of Cross-Coupling on 6-Bromo-isoquinolinone

ParameterStandard ConditionHigh-Efficiency ConditionNotes
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2[1][2]·DCM (3 mol%)Pd(dppf) resists chelation by the amide nitrogen.[1]
Base Na2CO3 (2.0 eq)K3PO4 (3.0 eq)Phosphate bases often give cleaner conversion for amide substrates.[1]
Solvent Toluene/EtOH/H2O1,4-Dioxane/H2O (4:[1][2]1)Dioxane ensures solubility of the polar isoquinolinone core.[1]
Temp 90°C100°C
Yield 65-75%85-92%

Protocol:

  • Suspend 6-bromo-isoquinolinone (1.0 eq), Aryl Boronic Acid (1.5 eq), and K3PO4 (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Degas with Nitrogen for 10 mins.

  • Add Pd(dppf)Cl2[1]·DCM (0.03 eq).[1]

  • Heat at 100°C for 4-12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.[1]

Troubleshooting & Critical Parameters

Cyclization Failure (Hydrolysis)[1]
  • Symptom: Formation of mono-acid or di-acid instead of the heterocycle.[1][2]

  • Cause: Wet solvents or excess water in the hydrazine/amine reagent.[1]

  • Fix: Use absolute ethanol or anhydrous methanol. Ensure the reaction runs at reflux temperature to drive the loss of methanol/water.

Regioselectivity Issues in Isocoumarin Synthesis
  • Context: When reacting with acid chlorides (e.g., benzoyl chloride) to form isocoumarins.[1]

  • Insight: The C4-acylation of the homophthalate is the rate-determining step.[1][2] Use a strong base like NaH or LiHMDS in THF at -78°C to generate the enolate before adding the acid chloride, rather than using weak bases (Et3N) at room temperature.[1]

Solubility of the Brominated Core[3]
  • Issue: The 6-bromo-isoquinolin-1,3-dione intermediate is often poorly soluble in organic solvents, complicating NMR analysis and subsequent steps.[1][2]

  • Solution: Use DMSO-d6 for analysis. For subsequent reactions (like alkylation of the Nitrogen), use DMF or NMP as the reaction solvent.[1]

References

  • Chemical Identification & Properties

    • Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS 1403483-70-4).[1][2][5][6] Sigma-Aldrich Product Catalog.[1][2][6]

    • Dimethyl 4-bromohomophthalate Structure & Vendors.[1][2] ChemicalBook.[1]

  • Synthetic Methodology (Isoquinolinones)

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline and related homophthalate derivatives."[1][2] Atlantis Press, 2016.[2] (Describes analogous cyclization chemistries using Meldrum's acid and homophthalates).

    • General Homophthalimide Synthesis: "Reaction of homophthalic diesters with hydrazine."[1] ChemicalBook Application Notes.

  • Isocoumarin Synthesis

    • "Synthesis of Isocoumarin Derivatives by Copper-Catalyzed Addition." Organic Chemistry Portal. (Provides mechanistic grounding for the cyclization of 2-halobenzoate derivatives).

  • Patent Literature (PARP Inhibitors)

    • CN103880745A.[1] "Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid." (Illustrates the industrial relevance of 6-bromo-isoquinoline scaffolds).

Sources

Validation & Comparative

High-Resolution IR Spectroscopic Characterization: Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution IR Spectroscopic Characterization of Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Application Context

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS: 1403483-70-4) is a specialized diester intermediate, frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and NAMPT modulators. Its structure features a unique homophthalate scaffold substituted with a bromine atom, creating a distinct infrared (IR) signature that allows for precise reaction monitoring and purity assessment.

This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its non-brominated analogues and hydrolytic precursors. By focusing on the split-carbonyl signature and halogen-specific fingerprinting , researchers can validate structural integrity without immediate recourse to NMR.

Structural Analysis & Theoretical Assignments

The molecule contains two chemically distinct ester environments and a halogenated aromatic core. These features dictate the IR spectrum's topology.

Key Functional Groups:
  • Conjugated Ester (Benzoate): The methyl ester at position 1 is directly conjugated to the aromatic ring. Resonance delocalization lowers the bond order, reducing the vibrational frequency.

  • Non-Conjugated Ester (Aliphatic Side Chain): The methyl ester at position 2 is separated from the ring by a methylene (

    
    ) bridge. It behaves like a standard aliphatic ester (phenylacetate derivative), appearing at a higher frequency.
    
  • Aromatic Bromide: The heavy bromine atom at position 4 introduces specific low-frequency ring deformations and C-Br stretching modes.

Comparative Spectral Analysis

The following analysis compares the target molecule against two critical alternatives: Dimethyl Homophthalate (the non-brominated analogue) and Methyl 4-bromobenzoate (the mono-ester fragment).

A. The Carbonyl Region (1700–1760 cm⁻¹): The "Doublet" Diagnostic

The most critical quality control marker for this compound is the separation of the carbonyl peaks. Unlike simple mono-esters, this molecule exhibits a diagnostic doublet.

FeatureTarget MoleculeAlternative: Dimethyl HomophthalateAlternative: Methyl 4-bromobenzoateInterpretation
C=O (Aliphatic) ~1740–1750 cm⁻¹ ~1740 cm⁻¹AbsentThe side-chain ester is insulated from ring conjugation, appearing at higher wavenumbers.
C=O (Conjugated) ~1715–1725 cm⁻¹ ~1715 cm⁻¹~1720–1730 cm⁻¹The benzoate ester is conjugated, shifting the peak to lower wavenumbers.
Resolution Distinct Doublet Distinct DoubletSingle SingletCritical QC Check: A single broad peak indicates hydrolysis or transesterification failure.
B. The Fingerprint Region (500–1500 cm⁻¹)

This region confirms the substitution pattern (1,2,4-trisubstituted ring) and the presence of bromine.

  • C-O Stretches (1000–1300 cm⁻¹): Expect two sets of strong bands.[1] The benzoate C-O stretch typically appears near 1270–1290 cm⁻¹ , while the aliphatic acetate C-O stretch appears near 1150–1200 cm⁻¹ .

  • C-Br Stretch (500–700 cm⁻¹): The C-Br bond is heavy and weak, appearing in the far-IR/fingerprint edge. Look for a medium-intensity band around 500–600 cm⁻¹ , which is absent in Dimethyl Homophthalate.

Experimental Protocol: Validating Synthesis Integrity

To ensure reproducibility, follow this self-validating protocol for sample preparation and data acquisition.

Method A: ATR (Attenuated Total Reflectance)

Best for rapid QC of solid intermediates.

  • Crystal Contact: Ensure the crystal press applies >80 N of force. Poor contact will suppress the critical C-H stretch signals >3000 cm⁻¹.

  • Background Correction: Run a background scan (air) immediately prior to the sample.

  • Resolution: Set to 2 cm⁻¹ to resolve the carbonyl doublet clearly.

Method B: KBr Pellet (Transmission)

Best for publication-quality spectra and resolving weak overtone bands.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until the powder is fine enough to not sparkle under light (minimizes Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Visualization of Spectral Logic

The following diagram illustrates the causal link between the molecular structure and the observed IR peaks.

IRSpectralLogic Molecule Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate Sub1 Pos 1: Benzoate Ester (Conjugated) Molecule->Sub1 Sub2 Pos 2: Acetate Side Chain (Non-Conjugated) Molecule->Sub2 Sub3 Pos 4: Bromine (Heavy Atom) Molecule->Sub3 Peak1 Peak A: ~1720 cm⁻¹ (Lower Freq due to Resonance) Sub1->Peak1 Red Shift Peak2 Peak B: ~1745 cm⁻¹ (Normal Aliphatic Ester) Sub2->Peak2 No Shift Peak3 Peak C: 500-600 cm⁻¹ (C-Br Stretch) Sub3->Peak3 Mass Effect Result Diagnostic Doublet (Confirmation of Diester) Peak1->Result Peak2->Result

Caption: Structural origins of the diagnostic IR signals. The separation between Peak A and Peak B is the primary purity indicator.

References
  • National Institute of Standards and Technology (NIST). Dimethyl homophthalate (Methyl 2-(2-methoxy-2-oxoethyl)benzoate) Infrared Spectrum. NIST Standard Reference Database.[2] Link (Note: Analogous data inferred from Dimethyl Isophthalate and Homophthalate entries).

  • Sigma-Aldrich. Methyl 4-bromo-2-methoxybenzoate Product Specification & Spectral Data.Link

  • PubChem. Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (Compound Summary). National Library of Medicine. Link

  • Specac Application Notes. Interpreting Carbonyl Doublets in Diester Systems.Link

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment (PPE) for Handling Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Profile

Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate (CAS: 1403483-70-4) is a functionalized homophthalate derivative commonly used as an intermediate in the synthesis of isoindolinones and pharmaceutical scaffolds.

Critical Distinction: Unlike its structural analog Methyl 4-bromo-2-(bromomethyl)benzoate, this compound lacks the highly reactive benzylic bromide moiety. Consequently, it is generally classified as an Irritant (Skin/Eye/Respiratory) rather than a Corrosive. However, as a halogenated diester, it possesses significant lipophilicity, facilitating skin absorption.

Operational Directive:

  • Solid State: Primary risk is inhalation of particulates and ocular irritation.

  • Solution State: Primary risk is solvent-mediated permeation through inadequate glove materials.

Hazard Identification & Causality

To select the correct PPE, we must understand the "Why" behind the hazard.

Structural FeaturePotential Hazard MechanismGHS Classification (Predicted)
Aryl Bromide Increases lipophilicity; potential for accumulation in lipid tissues. Stable to air/moisture.H315 (Skin Irritation)
Diester Functionality Susceptible to hydrolysis in mucous membranes (eyes/lungs), generating localized acidity.H319 (Eye Irritation)
Fine Crystalline Form High surface area dust generation during weighing; electrostatic adherence to gloves/sleeves.H335 (Resp.[1] Irritation)

The Hierarchy of Controls (Visualized)

PPE is the last line of defense. The following decision matrix illustrates the logical flow of safety controls required before you even touch the chemical.

Hierarchy Engineering 1. Engineering Controls (Fume Hood / LEV) Admin 2. Administrative Controls (SOPs / Training) Engineering->Admin PPE 3. PPE Selection (The Final Barrier) Admin->PPE Gloves Hand Protection (Nitrile vs. Laminate) PPE->Gloves Resp Respiratory (N95 vs. Hood) PPE->Resp Eye Eye Protection (Glasses vs. Goggles) PPE->Eye

Figure 1: The Hierarchy of Controls. Engineering controls (containment) must be validated before relying on PPE.

PPE Specifications: The "Self-Validating" Protocol

Do not rely on generic "wear gloves" advice. The choice of glove depends entirely on the state of matter and the carrier solvent .

A. Hand Protection

The Science: Benzoate esters are organic-soluble. While solid powder sits on top of nitrile, a solution in Dichloromethane (DCM) or Ethyl Acetate will permeate standard nitrile gloves in seconds, dragging the brominated compound through to your skin.

Operational StateRecommended MaterialThicknessBreakthrough TimeRationale
Solid Handling (Weighing)Nitrile (Disposable) 4-6 mil>480 min (Solid)Provides dexterity; chemical is solid and does not permeate nitrile without a solvent vector.
Solution: Alcohols/Water Nitrile (Extended Cuff) 8 mil>120 minNitrile resists alcohols well. Double-gloving recommended.
Solution: DCM/Chloroform Silver Shield / Laminate Multi-layer>240 minCRITICAL: Halogenated solvents permeate nitrile instantly. You must use laminate liners under nitrile outer gloves.
Solution: THF/Ethyl Acetate Butyl Rubber 15 mil>60 minStandard nitrile degrades rapidly in esters/ethers.
B. Eye & Face Protection[2][3][4][5][6]
  • Standard Operation: Chemical Safety Glasses with side shields (ANSI Z87.1 compliant).

  • High Dust/Splash Risk: If handling >10g of fine powder or transferring large liquid volumes, upgrade to unvented chemical goggles to prevent dust entry into the lacrimal duct.

C. Respiratory Protection[3][5][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control: If hood access is impossible (not recommended), use a P100 particulate respirator .

    • Note: A standard N95 is insufficient for organic vapors if the compound is in solution.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and aerosolization.

Phase 1: Preparation
  • Static Check: This compound is a dry organic solid and will generate static electricity. Use an ionizing fan or anti-static gun in the balance area if available.

  • Glove Check: Inspect gloves for micro-tears by inflating them slightly before donning.

Phase 2: Weighing & Transfer
  • Place a secondary container (weigh boat or vial) inside the balance.

  • Use a disposable spatula . Avoid metal spatulas if the powder is statically charged, as it will "jump" off the metal.

  • The "Clean Hand / Dirty Hand" Rule: Keep your dominant hand (handling the spatula) "dirty" inside the hood. Keep your non-dominant hand "clean" to adjust the sash or log data.

Phase 3: Solubilization (The High-Risk Moment)
  • Danger: Adding solvent creates a concentrated solution.

  • Action: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • PPE Adjustment: If using DCM or THF, ensure you have donned the appropriate laminate or butyl gloves before picking up the solvent bottle.

Emergency & Disposal Logistics

Spill Response Workflow

In the event of a spill, immediate action prevents contamination spread.[2]

SpillResponse Start Spill Detected Identify Is it Solid or Liquid? Start->Identify Solid Solid Powder Identify->Solid Liquid Solution Identify->Liquid WetWipe Cover with wet paper towel (Prevents dust) Solid->WetWipe Scoop Scoop into bag WetWipe->Scoop Dispose Disposal: Halogenated Waste Stream Scoop->Dispose SolventCheck Check Solvent Type Liquid->SolventCheck Absorb Use Absorbent Pads (Vermiculite/Pillows) SolventCheck->Absorb Absorb->Dispose

Figure 2: Emergency Spill Response Decision Matrix.

Disposal Classification
  • Waste Stream: Halogenated Organic Waste .

  • Why? Even though the bromine is on the aromatic ring, most waste contractors categorize any bromine-containing organic as halogenated for incineration purposes.

  • Labeling: Clearly mark the tag with "Contains Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate". Do not mix with acidic aqueous waste streams to prevent potential hydrolysis.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-bromobenzoate (Structural Analog Safety Profile). Retrieved from

  • BenchChem. (2025).[3] Navigating the Safe Handling of Halogenated Aromatic Compounds. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [4]

  • PubChem. Compound Summary: Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from

  • SKS Science. Chemical Resistance of Glove Materials (Esters and Halogenated Solvents). Retrieved from

Sources

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